molecular formula C9H5N2NaO3S2 B12776928 Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt CAS No. 83089-55-8

Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt

Cat. No.: B12776928
CAS No.: 83089-55-8
M. Wt: 276.3 g/mol
InChI Key: WASWDGJWDFNTQL-UHFFFAOYSA-M
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Description

Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt is a complex organic compound that features a thiazole ring and a thiophene ring These heterocyclic structures are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where a thiazole derivative is reacted with a thiophene derivative in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as nano-catalysis and green chemistry approaches are employed to improve selectivity, reduce waste, and enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

Uniqueness

What sets acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, monosodium salt apart is its unique combination of thiazole and thiophene rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in both research and industrial applications .

Properties

CAS No.

83089-55-8

Molecular Formula

C9H5N2NaO3S2

Molecular Weight

276.3 g/mol

IUPAC Name

sodium;2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetate

InChI

InChI=1S/C9H6N2O3S2.Na/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6;/h1-4H,(H,13,14)(H,10,11,12);/q;+1/p-1

InChI Key

WASWDGJWDFNTQL-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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